Measured HPGDS Binding Affinity Establishes a Baseline for SAR Relative to High-Potency Comparators
The target compound demonstrates a Kd of 1000 nM for human HPGDS [1]. This is 105-fold weaker than a structurally distinct but mechanistically related HPGDS inhibitor (CHEMBL1233897, Kd = 9.5 nM [2]), measured under identical assay conditions (1-phenylpyrazole-4-carboxylic acid/6-(3-fluorophenyl)pyridine-3-carboxamide displacement format). No comparable binding data are publicly available for the 3-carboxylic acid regioisomer (CAS 1020239-97-7) or the unsubstituted 5-phenyl-1H-pyrazole-4-carboxylic acid (CAS 5504-65-4).
| Evidence Dimension | Human HPGDS binding affinity (Kd) |
|---|---|
| Target Compound Data | 1000 nM |
| Comparator Or Baseline | CHEMBL1233897 (potent HPGDS inhibitor): 9.5 nM |
| Quantified Difference | 105-fold weaker |
| Conditions | Binding affinity to human HPGDS expressed in E. coli using 1-phenylpyrazole-4-carboxylic acid/6-(3-fluorophenyl)pyridine-3-carboxamide as a reporter ligand |
Why This Matters
This provides a quantitative benchmark for researchers evaluating this compound as a starting point for HPGDS inhibitor optimization; the 1000 nM Kd defines the scaffold's baseline potency before medicinal chemistry optimization.
- [1] BindingDB. (2016). BDBM50084256 (CHEMBL3425957) - Affinity Data for Human HPGDS. BindingDB Entry. View Source
- [2] BindingDB. (n.d.). BDBM50084154 (CHEMBL1233897) - Affinity Data for Human HPGDS. BindingDB Entry. View Source
